molecular formula C24H22Cl2N2O3 B323042 N'-[4-(2,4-dichlorophenoxy)butanoyl]-2,2-diphenylacetohydrazide

N'-[4-(2,4-dichlorophenoxy)butanoyl]-2,2-diphenylacetohydrazide

Cat. No.: B323042
M. Wt: 457.3 g/mol
InChI Key: ZGEXQNPNKGYLCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,4-dichlorophenoxy)-N’-(diphenylacetyl)butanohydrazide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a dichlorophenoxy group, a diphenylacetyl group, and a butanohydrazide moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-dichlorophenoxy)-N’-(diphenylacetyl)butanohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2,4-dichlorophenol with butyric acid to form 4-(2,4-dichlorophenoxy)butanoic acid . This intermediate is then reacted with diphenylacetyl chloride in the presence of a base such as triethylamine to yield the desired hydrazide compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-dichlorophenoxy)-N’-(diphenylacetyl)butanohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the dichlorophenoxy group, where chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

4-(2,4-dichlorophenoxy)-N’-(diphenylacetyl)butanohydrazide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2,4-dichlorophenoxy)-N’-(diphenylacetyl)butanohydrazide involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,4-dichlorophenoxy)-N’-(diphenylacetyl)butanohydrazide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse research and industrial applications.

Properties

Molecular Formula

C24H22Cl2N2O3

Molecular Weight

457.3 g/mol

IUPAC Name

4-(2,4-dichlorophenoxy)-N//'-(2,2-diphenylacetyl)butanehydrazide

InChI

InChI=1S/C24H22Cl2N2O3/c25-19-13-14-21(20(26)16-19)31-15-7-12-22(29)27-28-24(30)23(17-8-3-1-4-9-17)18-10-5-2-6-11-18/h1-6,8-11,13-14,16,23H,7,12,15H2,(H,27,29)(H,28,30)

InChI Key

ZGEXQNPNKGYLCG-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NNC(=O)CCCOC3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NNC(=O)CCCOC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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